2-amino-2,3-dihydro-1H-indene-5-carbonitrile
Description
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile is a bicyclic organic compound featuring an indene backbone substituted with an amino group (-NH2) at position 2 and a nitrile (-CN) group at position 5. Its molecular formula is C10H10N2, with a molecular weight of 158.2 g/mol. The compound is structurally characterized by a partially saturated indene ring system, which confers unique electronic and steric properties. It is frequently utilized as a pharmaceutical intermediate, particularly in enantioselective synthesis, as evidenced by enzymatic methods for preparing its chiral derivatives . The hydrochloride salt form (CAS: SY221773) is commercially available, indicating its relevance in medicinal chemistry and drug development .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-7-1-2-8-4-10(12)5-9(8)3-7/h1-3,10H,4-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPOAQSSSNBZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl cyanide with cyclopentadiene in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Profile Comparison
Biological Activity
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile (abbreviated as ADIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
ADIC can be synthesized through various methods, including one-pot multicomponent reactions involving starting materials such as indenes and carbonitriles. The synthesis typically involves the reaction of 1H-indene derivatives with carbonitrile precursors under acidic or basic conditions to yield the desired product with high yields and purity .
Anticancer Activity
ADIC has demonstrated promising anticancer activity in several studies. For instance, derivatives of ADIC have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. In vitro evaluations showed that certain ADIC derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of ADIC Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ADIC-1 | MCF-7 | 12.5 | MMP Inhibition |
| ADIC-2 | HeLa | 15.0 | Apoptosis Induction |
| ADIC-3 | A549 | 10.0 | Cell Cycle Arrest |
Antimicrobial Activity
Research has indicated that ADIC and its derivatives possess notable antibacterial properties. In a comparative study, certain compounds showed higher antibacterial efficacy than standard antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria .
Table 2: Antimicrobial Efficacy of ADIC Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| ADIC-A | Staphylococcus aureus | 0.03 |
| ADIC-B | Escherichia coli | 0.05 |
| ADIC-C | Streptococcus pneumoniae | 0.02 |
Neuroprotective Effects
ADIC has also been explored for its neuroprotective properties. In models of neurodegeneration, compounds derived from ADIC have shown the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on the effects of ADIC derivatives on MCF-7 breast cancer cells revealed that these compounds significantly decreased cell viability by inducing apoptosis through the activation of caspase pathways .
- Antibacterial Testing : In a recent investigation, the antimicrobial activity of several ADIC derivatives was assessed against clinical isolates of bacteria. The results indicated that specific modifications to the chemical structure enhanced antibacterial potency, particularly against resistant strains .
Pharmacokinetics and Toxicity
Recent pharmacokinetic studies have evaluated the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of ADIC derivatives. These studies suggest that while some derivatives exhibit favorable pharmacokinetic properties, further investigation is necessary to fully understand their safety profiles in vivo .
Q & A
Basic: What are the optimal synthetic routes for 2-amino-2,3-dihydro-1H-indene-5-carbonitrile, and how can reaction yields be improved?
The synthesis of this compound can be approached via nucleophilic substitution or cyclization reactions. For example, details a method for synthesizing structurally similar 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile using solvent systems like DMSO:Water (5:5) under reflux conditions . To optimize yields:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Introduce catalytic bases (e.g., K₂CO₃) to enhance nucleophilic attack efficiency.
- Monitor reaction progress via HPLC or TLC to minimize side products.
Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product efficiently .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Characterization requires a multi-technique approach:
- 1H/13C NMR : Confirm the presence of the amino (-NH₂) and nitrile (-CN) groups. For example, the nitrile carbon typically resonates at ~110–120 ppm in 13C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for C₁₀H₁₀N₂: 158.0845).
- HPLC-PDA : Assess purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at 210–260 nm .
- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2200–2260 cm⁻¹) .
Advanced: How can computational modeling guide the design of this compound derivatives for DDR1 inhibition?
highlights the use of this scaffold in developing discoidin domain receptor 1 (DDR1) inhibitors for pancreatic cancer . Computational strategies include:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to DDR1's kinase domain (PDB ID: 4BKJ). Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu672).
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with IC₅₀ data to optimize potency.
- ADMET Prediction : Employ tools like SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 inhibition).
Advanced: How can researchers resolve contradictions in reported spectral data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : The amino group in 2-aminoindene derivatives may exhibit slow exchange in NMR, leading to split peaks. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence .
- Solvent Artifacts : Deuterated solvents like DMSO-d₆ can interact with polar groups, shifting chemical shifts. Compare data across multiple solvents (CDCl₃ vs. D₂O) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure of key derivatives .
Advanced: What strategies mitigate toxicity risks during in vivo studies of this compound?
reports in vivo efficacy but underscores the need for toxicity management :
- Metabolic Profiling : Identify major metabolites via LC-MS/MS in rodent plasma. Modify substituents to block hepatotoxic pathways (e.g., glucuronidation).
- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in BALB/c mice, starting at 10 mg/kg and escalating with 7-day intervals.
- Histopathological Screening : Monitor liver and kidney tissues for necrosis or inflammation post-administration.
Basic: What safety protocols are critical when handling this compound in the lab?
Refer to safety guidelines from and :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under nitrogen at -20°C to prevent degradation .
Advanced: How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR) for kinase inhibition?
and describe phosphonic acid derivatives (e.g., 2-aminoindan-2-phosphonic acid) as SAR probes :
- Bioisosteric Replacement : Substitute the nitrile (-CN) with phosphonic acid (-PO₃H₂) to assess electrostatic effects on kinase binding.
- Stereochemical Analysis : Compare enantiomers (R vs. S) using chiral HPLC to determine selectivity for DDR1 over off-target kinases.
- Kinase Profiling : Test analogs against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify selectivity patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
